4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
920960-20-9 |
|---|---|
Molecular Formula |
C13H12N6O |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-(pyrazin-2-ylmethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C13H12N6O/c14-12(20)10-7-19-13-9(1-2-17-13)11(10)18-6-8-5-15-3-4-16-8/h1-5,7H,6H2,(H2,14,20)(H2,17,18,19) |
InChI Key |
BPQSVGDJJGYTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)NCC3=NC=CN=C3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through the condensation of appropriate precursors, such as 2-aminopyrazine and formaldehyde.
Coupling with Pyrrolo[2,3-b]pyridine: The pyrazine derivative is then coupled with a pyrrolo[2,3-b]pyridine intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The compound is compared to structurally related pyrrolopyridine and pyrazine derivatives, focusing on substituent variations and pharmacological profiles.
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Impact : The target compound’s pyrazine group contrasts with peficitinib’s adamantane moiety. Adamantane enhances lipophilicity and target residence time, critical for JAK inhibition , while pyrazine may improve aqueous solubility and hydrogen-bonding capacity .
- Pharmacological Diversity : Similar cores exhibit varied activities. L-750,667’s azaindole structure demonstrates high D4 receptor selectivity , whereas peficitinib’s adamantane substitution aligns with anti-inflammatory applications .
Pharmacokinetic and Binding Properties
- Target Compound : The pyrazine substituent may reduce metabolic stability compared to adamantane due to increased polarity, but this could enhance bioavailability in hydrophilic environments .
- L-750,667: Demonstrates nanomolar affinity (Ki = 0.51 nM) for D4 receptors, attributed to optimal steric and electronic complementarity between the azaindole core and receptor binding pockets .
Biological Activity
4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
- Molecular Formula : C12H12N4O
- Molecular Weight : 224.25 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core with a pyrazinyl substituent, which is crucial for its biological activity.
The compound acts primarily as an inhibitor of phosphodiesterase 4B (PDE4B), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, the compound increases intracellular cAMP levels, leading to various downstream effects including anti-inflammatory responses.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of 4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide:
| Assay | IC50 (μM) | Comments |
|---|---|---|
| PDE4B Inhibition | 0.48 | Comparable to rolipram, a known PDE4 inhibitor. |
| TNF-α Release from Macrophages | 0.5 | Significant inhibition under pro-inflammatory stimuli. |
| CNS Receptor Panel | >10 | Weakly active against select receptors (e.g., σ2). |
The compound exhibited a potent inhibitory effect on PDE4B with an IC50 value of 0.48 μM, indicating strong potential for therapeutic use in inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : In studies involving macrophages treated with lipopolysaccharide (LPS), the compound significantly reduced TNF-α secretion, demonstrating its potential as an anti-inflammatory agent.
- CNS Activity : Although the compound showed weak activity against various CNS receptors, its selectivity for PDE4B suggests potential for treating neuroinflammatory conditions without significant off-target effects.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the nitrogen atoms within the pyrrolo[2,3-b]pyridine scaffold can influence potency. For example:
- Substituting different groups on the pyrazinyl moiety can enhance or diminish activity against PDE4B.
- The presence of specific functional groups is critical for maintaining the desired biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
